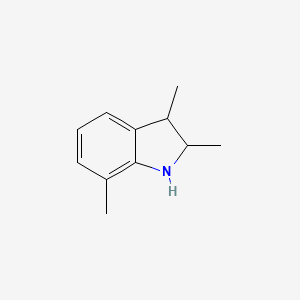

2,3,7-Trimethylindoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

41652-83-9 |

|---|---|

Molecular Formula |

C11H15N |

Molecular Weight |

161.24 g/mol |

IUPAC Name |

2,3,7-trimethyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C11H15N/c1-7-5-4-6-10-8(2)9(3)12-11(7)10/h4-6,8-9,12H,1-3H3 |

InChI Key |

IUWFIUDNAUTXKR-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(NC2=C(C=CC=C12)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Trimethylindoline Systems

Classical and Modern Synthetic Approaches to Indoline (B122111) Cores

The construction of the indoline framework and the introduction of methyl groups at the 2, 3, and 7 positions can be achieved through a series of established and innovative synthetic routes.

The Fischer indole (B1671886) synthesis is a cornerstone reaction for producing indoles and their derivatives from a substituted phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgmdpi.com This method is highly adaptable for producing trimethylindolenine precursors, which can then be converted to the corresponding indoline.

To specifically synthesize a 2,3,7-trimethyl-substituted indolenine, a variant of the Fischer indole synthesis is employed. The reaction would utilize o-tolylhydrazine (B1593758) hydrochloride and isopropyl methyl ketone. nih.gov The reaction proceeds in an acidic medium, such as acetic acid, at room temperature to yield the targeted methyl indolenine in high yields. mdpi.comnih.gov The general mechanism begins with the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.orgmdpi.com Following protonation, a nih.govnih.gov-sigmatropic rearrangement occurs, leading to a diimine intermediate that cyclizes and eliminates ammonia (B1221849) to form the aromatic indole ring. wikipedia.org The choice of acid catalyst is crucial, with Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃) being effective. wikipedia.orgmdpi.com

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| o-tolylhydrazine hydrochloride, isopropyl methyl ketone | Acetic acid, room temperature | 2,3,7-trimethyl-3H-indole (indolenine) | High | nih.gov |

| Phenylhydrazine, methyl isopropyl ketone | Acetic acid, reflux, microwave irradiation | 2,3,3-trimethylindolenine (B142774) | 90.3% | guidechem.com |

| Aniline, 3-chloro-3-methylbutane-2-one | Aniline hydrochloride, 80°C then reflux | 2,3,3-trimethylindolenine | 78.9% | google.com |

This table presents variants of the Fischer Indole Synthesis for producing trimethylindolenines.

Methylation is a key strategy for introducing methyl groups onto the indole or indolenine scaffold. This can be done to create the final product from a less-substituted precursor. For instance, 2,3-dimethylindole (B146702) can be methylated to produce 2,3,3-trimethylindolenine.

Various methylating agents are employed, with dimethyl sulfate (B86663) being a common and effective choice. google.commdpi.com The reaction conditions can be controlled to direct the methylation to specific positions. For example, N-methylation of indoles can be achieved using dimethyl carbonate (DMC) in the presence of a base like potassium carbonate. google.com While DMC has been used for N-methylation, its use typically requires high temperatures and pressure, though catalysts can lower these requirements. google.com In some cases, chemoselective O-methylation of hydroxamic acid derivatives of indoles can be achieved with dimethyl sulfate at room temperature, avoiding N-methylation of the indole ring. mdpi.com The methylation of 2,3,3-trimethylindolenine with dimethyl sulfate, followed by treatment with sodium hydroxide, is a viable route to 1,3,3-trimethyl-2-methyleneindoline. google.com

| Substrate | Methylating Agent | Conditions | Product | Reference |

| 2,3-Dimethylindole | Not specified | Not specified | 2,3,3-Trimethylindolenine | |

| 2,3,3-Trimethylindolenine | Dimethyl sulfate | Alkaline (NaOH) | 1,3,3-Trimethyl-2-methyleneindoline | google.com |

| Indole | Dimethyl carbonate (DMC) | K₂CO₃, reflux | 1-Methylindole | google.com |

| 2-Aryl-2-(3-indolyl)acetohydroxamic acids | Dimethyl sulfate | Aqueous KOH, room temp. | O-methylated product | mdpi.com |

This table summarizes various methylation strategies for indole and indolenine derivatives.

Beyond methylation, broader alkylation reactions provide versatile methods for modifying the indole core. Friedel-Crafts alkylation is a prominent example, where indoles can be functionalized with various alkyl groups. nih.gov A modern approach involves the use of trichloroacetimidate (B1259523) electrophiles, which react with indoles in the presence of a catalytic amount of a Lewis acid. nih.gov This method is particularly useful for C3-alkylation. nih.gov

The inherent reactivity of indoles typically favors electrophilic substitution at the C3 position. semanticscholar.org Achieving selectivity for other positions, such as C2 or C7, often requires specific strategies like the use of directing groups or specialized catalyst systems. semanticscholar.org For instance, palladium-catalyzed Friedel-Crafts-type alkylation has been shown to effectively alkylate various positions of the indole ring, including the C7 position, as demonstrated by the reaction of 7-methylindole (B51510) to yield the corresponding 3-allyl-7-methyl-1H-indole. mdpi.com While this example uses an allyl group, the principle applies to the introduction of other alkyl groups. The development of methods for C5-alkylation has also been reported, using Zn(OTf)₂-catalyzed Friedel-Crafts alkylation of N-benzylindolines with nitroolefins. researchgate.net

Catalytic Synthesis Techniques

Catalysis plays a pivotal role in the synthesis of trimethylindoline systems, enabling reactions to proceed with greater efficiency, selectivity, and under milder conditions.

Lewis acids are widely used as catalysts in the synthesis of indoles and their derivatives. wikipedia.org In the context of the Fischer indole synthesis, Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are effective in promoting the cyclization reaction. wikipedia.orgguidechem.com

Lewis acids also catalyze the alkylation of indoles. For example, the Friedel-Crafts alkylation of indoles with trichloroacetimidates requires only a catalytic amount of a Lewis acid to proceed, which activates the electrophile for attack by the indole nucleophile. nih.gov Furthermore, Lewis acids can promote cycloaddition reactions involving indoline derivatives. The reaction of 2-methylene-1,3,3-trimethylindoline with nitrile imines to form pyrazole (B372694) or spiro-pyrazoline can be promoted by Lewis acids in an aqueous environment. nih.gov In more complex transformations, Lewis acids like Zn(OTf)₂ can catalyze the [3+2] coupling of indoles with quinone imine ketals to construct indoline derivatives. researchgate.net

| Reaction Type | Lewis Acid Catalyst | Substrates | Key Feature | Reference |

| Fischer Indole Synthesis | ZnCl₂, BF₃, AlCl₃ | Phenylhydrazine, Ketone | Catalyzes cyclization | wikipedia.org |

| Friedel-Crafts Alkylation | Not specified (catalytic amount) | Indole, Trichloroacetimidate | Activates electrophile | nih.gov |

| [2+3] Dipolar Cycloaddition | Not specified | 2-Methylene-1,3,3-trimethylindoline, Nitrile imine | Promotes cycloaddition in water | nih.gov |

| [3+2] Coupling | Zn(OTf)₂ | 3-Methylindoles, Quinone Imine Ketal | Construction of indoline derivatives | researchgate.net |

| Intramolecular Cyclization | BF₃·Et₂O, TiCl₄, SnCl₄ | o-Imino phenyldiazoacetates | Efficient synthesis of 2,3-substituted indoles | organic-chemistry.org |

This table highlights the role of Lewis acids in various synthetic reactions for indoline systems.

Acid-catalyzed condensation is a fundamental reaction type used in the synthesis and functionalization of indoline systems. The Fischer indole synthesis itself is a prime example of an acid-catalyzed condensation followed by rearrangement and cyclization. wikipedia.org

Beyond the initial synthesis of the core structure, 2,3,3-trimethylindoline (B99453) can participate in further acid-catalyzed condensation reactions. For instance, it can undergo condensation with 3,4,5,6-tetrachloro-1,2-benzoquinone (o-chloranil) in an acid-catalyzed reaction to form 2-hetaryl-1,3-tropolone derivatives. beilstein-journals.orgresearchgate.net This reaction proceeds via an initial aldol (B89426) condensation of the active methylene (B1212753) group of the heterocyclic compound with the o-quinone. beilstein-journals.org Similarly, the Knoevenagel condensation, a reaction between an active methylene compound and a carbonyl group, is another important acid-catalyzed transformation. rltsc.edu.in This reaction is often catalyzed by weak acids and is a powerful tool for forming carbon-carbon double bonds, which can be used to build more complex molecules from indolenine precursors. rltsc.edu.in

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. unito.itexeter.ac.uk In the context of indoline synthesis, microwave irradiation has been successfully applied to the Fischer indole synthesis, a classic method for preparing indoles and their derivatives. researchgate.netdeepdyve.com

The general principle of the microwave-assisted Fischer indole synthesis involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst under microwave irradiation. researchgate.netbyjus.com For the synthesis of a trimethylindoline, such as a 2,3,7-trimethylindoline, the likely precursors would be o-tolylhydrazine and methyl isopropyl ketone. nih.gov The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement and cyclization to form the indoline ring. byjus.com

The use of microwave heating in this process offers several advantages. It allows for rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times from hours to minutes. unito.itguidechem.com Furthermore, microwave-assisted methods can lead to improved yields and, in some cases, can be performed under solvent-free conditions, contributing to greener chemical processes. researchgate.netguidechem.com For instance, studies on the synthesis of related 2,3,3-trimethylindolenine have shown that microwave irradiation can produce the target compound in high yields (e.g., 90.3%) in as little as 20-30 minutes. guidechem.com

| Reactants | Catalyst | Conditions | Product | Yield | Reference |

| Phenylhydrazine, Cyclohexanone | p-Toluenesulfonic acid (p-TSA) | Microwave (600 W), 3 min | 1,2,3,4-Tetrahydrocarbazole | 91% | researchgate.net |

| Phenylhydrazine, Methyl isobutyl ketone | Acetic acid | Microwave (800W), 20-30 min | 2,3,3-Trimethylindolenine | 90.3% | guidechem.com |

| 1,2,3-trimethylindole, Benzyl bromide | Water | Microwave (200 W), 150 °C, 8 min | 3-benzyl-3-methylspiropyran | 77% (2 steps) | exeter.ac.uk |

Optimization of Synthetic Yields and Process Efficiency

Optimizing the synthesis of trimethylindoline systems involves careful consideration of reaction parameters to maximize yield and purity while minimizing reaction time and waste. Key areas for optimization in the Fischer indole synthesis and related methodologies include the choice of catalyst, solvent, and reaction conditions.

Catalyst Selection: The Fischer indole synthesis is typically catalyzed by Brønsted or Lewis acids. wikipedia.org Common choices include hydrochloric acid, sulfuric acid, polyphosphoric acid, p-toluenesulfonic acid, zinc chloride, and boron trifluoride. wikipedia.orgmdpi.com The selection of the optimal catalyst can be crucial; for example, in the microwave-assisted synthesis of 1,2,3,4-tetrahydrocarbazole, replacing zinc chloride with p-toluenesulfonic acid (p-TSA) increased the yield from 76% to 91%. researchgate.net

Solvent and Reaction Conditions: The choice of solvent can significantly impact the reaction rate and yield. While traditional methods often employ alcohols or toluene, recent efforts have focused on developing more environmentally benign procedures using solvents like water or even solvent-free conditions, particularly in microwave-assisted reactions. guidechem.comexeter.ac.uk Temperature and reaction time are also critical parameters. For instance, the synthesis of certain methyl indolenines from tolylhydrazine hydrochlorides can be achieved in high yields at room temperature using acetic acid, whereas other derivatives may require reflux conditions. nih.govmdpi.com

| Parameter | Variation | Effect on Yield/Efficiency | Reference |

| Catalyst | p-TSA vs. Zinc Chloride | Increased yield from 76% to 91% with p-TSA in a specific microwave synthesis. | researchgate.net |

| Solvent | Water, Ethanol | Enables environmentally benign synthesis of related spiropyrans in a one-pot, two-step process. | exeter.ac.uk |

| Procedure | One-Pot Synthesis | Allows for the synthesis of highly substituted indolines with significant diversity from simple starting materials. | researchgate.net |

| Heating | Microwave vs. Conventional | Reduces reaction times from days to minutes and can more than double the product yield for related squaraine dyes. | unito.it |

Industrial Production Considerations for Related Indolenine Compounds

The industrial-scale synthesis of indolenine derivatives, including trimethylindolines, presents several challenges that must be addressed to ensure a safe, cost-effective, and environmentally responsible process. These considerations often revolve around the scalability of the chosen synthetic route, the handling of hazardous reagents, and the efficiency of purification methods.

For large-scale production, the Fischer indole synthesis remains a relevant method. google.com However, reagents commonly used in laboratory-scale synthesis, such as certain strong acids and pyrophoric materials, can be difficult and hazardous to handle in an industrial setting. google.com Therefore, process development often focuses on identifying safer and more manageable alternatives.

Furthermore, the purification of the final product on a large scale requires robust and efficient techniques. While laboratory-scale purifications often rely on chromatography, this may not be economically viable for bulk production. guidechem.com Distillation and crystallization are often preferred methods for industrial-scale purification. nih.gov

Chemical Reactivity and Mechanistic Transformations of Trimethylindoline Systems

Electrophilic and Nucleophilic Reactions

The dual nature of the 2,3,3-trimethylindolenine (B142774) structure, possessing both a nucleophilic nitrogen and an electrophilic C2 carbon, dictates its reactivity towards a variety of reagents. The electron-rich aromatic ring is also susceptible to electrophilic attack.

Oxidation Pathways and Products

The oxidation of 2,3,3-trimethylindolenine can lead to the formation of various products, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can lead to the cleavage of the heterocyclic ring. However, controlled oxidation can yield specific products. For instance, oxidation can result in the formation of N-oxides or can facilitate reactions at the activated methyl groups.

Reduction Reactions and Derived Forms

Reduction of the imine-like functionality within the 2,3,3-trimethylindolenine ring system can be achieved using various reducing agents. For example, the reduction of a related compound, 2,3,3-trimethyl-5-nitro-3H-indole, to its corresponding amine has been documented using iron powder in acetic acid. This process involves the conversion of the nitro group to an amino group, demonstrating a common reduction pathway for nitroaromatic compounds within this molecular family.

Substitution Reactions and Functional Group Transformations

The aromatic ring of 2,3,3-trimethylindolenine is susceptible to electrophilic aromatic substitution. A notable example is the nitration of 2,3,3-trimethylindolenine to produce 2,3,3-trimethyl-5-nitro-3H-indole. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the exothermic nature of the reaction and prevent the formation of byproducts. The introduction of the nitro group at the 5-position is a key functional group transformation that opens up further synthetic possibilities.

Nucleophilic Addition to Reactive Carbon-Carbon Bonds

While 2,3,3-trimethylindolenine itself does not have a particularly reactive carbon-carbon double bond for nucleophilic addition in its ground state, its derivatives can participate in such reactions. For instance, the exocyclic double bond in 1,3,3-trimethyl-2-methyleneindoline, a derivative of 2,3,3-trimethylindolenine, is susceptible to nucleophilic attack. This reactivity is crucial in various synthetic applications.

Condensation and Cycloaddition Reactions

The activated methyl group at the C2 position of 2,3,3-trimethylindolenine is a key feature that enables its participation in condensation reactions, which are fundamental to the synthesis of many important classes of organic compounds.

Knoevenagel Condensation for Polymethine Dye Formation

2,3,3-Trimethylindolenine is a critical precursor in the synthesis of polymethine dyes, a class of compounds with significant applications in materials science and as fluorescent probes. The Knoevenagel condensation is a key reaction in this process. In this reaction, the active methylene (B1212753) group of a quaternized 2,3,3-trimethylindolenine derivative condenses with a carbonyl compound, such as an aldehyde or a ketone, in the presence of a basic catalyst. This condensation reaction leads to the formation of a new carbon-carbon double bond and is a fundamental step in constructing the extended conjugated systems characteristic of polymethine dyes. The specific reactants and reaction conditions can be tailored to produce dyes with a wide range of absorption and emission properties.

Reactions with Benzoquinones and Analogues

The reactivity of trimethylindoline systems with benzoquinones and their analogues is multifaceted, leading to a variety of complex heterocyclic structures through rearrangement, expansion, and contraction of the quinone ring. These transformations are influenced by reaction conditions and the specific structure of the reactants.

Indolinyl-Tropolone Formation via Ring Expansion

The reaction between methylene-active heterocycles, such as indoline (B122111) derivatives, and 1,2-benzoquinones can lead to the formation of tropolones, which are seven-membered non-benzenoid aromatic compounds. nih.govnih.gov This transformation occurs via an expansion of the o-quinone ring. nih.gov For instance, the reaction of 2-methylquinoline (B7769805) with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone can yield 1,3-tropolone derivatives. nih.gov The conditions of this reaction significantly affect the outcome; prolonged heating at room temperature or moderate heating (60 °C) can maximize the yield of the ring expansion products. nih.gov

The mechanism involves the formation of an intermediate which can then rearrange to the expanded seven-membered tropolone (B20159) ring. nih.gov The study of these reactions is crucial for the synthesis of novel, biologically active compounds, as tropolones are known to possess antibacterial and antitumor properties. nih.gov While initial studies under harsh conditions (boiling in o-xylene (B151617) with a p-toluenesulfonic acid catalyst) resulted in low yields of tropolones due to tarring, optimizing the conditions has been shown to improve the formation of these ring-expanded products. nih.gov

Table 1: Effect of Reaction Conditions on Tropolone Formation

| Reactants | Conditions | Primary Product Type | Key Observation | Reference |

|---|---|---|---|---|

| 2-methylquinaldine + 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone | Boiling in o-xylene, p-toluenesulfonic acid | 1,3-Tropolones | Low yields (3-7%) due to tarring | nih.gov |

| 2-methylquinaldine + 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone | Room temperature, 2 days (in acetic acid) | Intermediate Diol | Intermediate preceding tropolone formation isolated in 56% yield | nih.gov |

| 2-methylquinaldine + 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone | 60 °C | 1,3-Tropolones | Moderate heating provides higher yields of ring expansion products | nih.gov |

Synthesis of Indolo[1,2-a]indoline Derivatives

The reaction of 2,3,3-trimethylindoline (B99453) derivatives with certain o-quinones can lead to the formation of complex fused polycyclic systems, including pyrindino[1,2-a]indoles, which are structurally related to indolo[1,2-a]indolines. nih.govacs.org When 2,3,3-trimethylindoline is refluxed with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone in glacial acetic acid, a complex reaction cascade is initiated. acs.org This process, which involves an initial contraction of the o-quinone ring, ultimately yields novel polycyclic indole (B1671886) systems. nih.govacs.org The synthesis of related structures, such as indolo[1,2-a]quinoxalines, has been achieved through methods like palladium-catalyzed C-H olefination and cyclization sequences, demonstrating the versatility of indole precursors in forming complex fused systems. nih.gov

o-Quinone Ring Contraction Reactions

A significant reaction pathway for 2,3,3-trimethylindoline derivatives with substituted o-quinones involves the contraction of the quinone ring. nih.govacs.org Specifically, refluxing 2,3,3-trimethylindoline with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone in glacial acetic acid for several hours results in new polycyclic indole systems derived from o-quinone ring contraction. acs.org This reaction yields derivatives of 2-(2-indolyl)-cyclopenta[b]pyrrole-3,4-diones and pyrindino[1,2-a]indoles. nih.gov

The proposed mechanism for this contraction begins with a step that has a significant activation barrier (37.0 kcal/mol), leading to a cyclopentadiene (B3395910) derivative intermediate. acs.org This initial stage is accompanied by a proton transfer from a hydroxyl group to a carbonyl oxygen. acs.org Subsequent, nearly barrier-free rotation around a C-C bond allows for further cyclization and rearrangement to form the final, complex heterocyclic products. acs.org The structures of these unique compounds have been confirmed through X-ray crystallography and NMR spectroscopy. nih.gov

Table 2: Products from the Reaction of 2,3,3-Trimethylindoline with a Substituted o-Quinone

| Reactant 1 | Reactant 2 | Conditions | Product Classes | Reference |

|---|---|---|---|---|

| 2,3,3-trimethylindoline derivatives | 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone | Reflux in glacial acetic acid, 10 h | 2-(2-indolyl)-cyclopenta[b]pyrrole-3,4-diones, Pyrindino[1,2-a]indoles | nih.govacs.org |

Photochemical [2+2] Cycloadditions and Spirothietane Formation

Photochemical [2+2] cycloaddition is a powerful synthetic method for constructing strained four-membered rings, such as cyclobutanes. nih.govlibretexts.orgillinois.edu This reaction occurs when a conjugated system absorbs light, promoting it to an excited state that can then react with another unsaturated molecule in a concerted, single-step process. libretexts.orgaklectures.comyoutube.com Unlike thermal cycloadditions such as the Diels-Alder reaction, these photochemical processes are effective for creating highly strained ring systems. libretexts.orgaklectures.com

In the context of indoline chemistry, visible-light-mediated intermolecular [2+2] cycloadditions of indoles with alkenes have been developed to produce sp³-rich, cyclobutane-fused scaffolds. nih.gov These reactions exhibit excellent regioselectivity and diastereoselectivity. nih.gov The mechanism is understood to proceed through a triplet-triplet energy transfer process. nih.gov While not specifically detailed for 2,3,7-trimethylindoline, the enamine substructure present in its tautomeric form (2-methylene-1,3,3-trimethylindoline) is a suitable partner for such cycloadditions. When the reaction partner is a thioquinone (a sulfur analogue of a quinone), the resulting four-membered ring is a thietane (B1214591). The fusion of this thietane ring to the indoline core at the 2-position would result in the formation of a spirothietane, a class of sulfur-containing spirocyclic compounds.

Advanced Mechanistic Studies

Analysis of Reaction Intermediates

Understanding the complex reaction pathways between trimethylindoline systems and quinones requires the analysis of transient or stable intermediates. In the reactions of methylene-active heterocycles with 1,2-benzoquinones, the formation of products can be governed by either kinetic or thermodynamic control. nih.gov

For the reaction between quinaldine (B1664567) and 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone, a key intermediate, 5,7-di(tert-butyl)-4-nitro-2-(quinolin-2-yl)cyclohepta-1,3,5-triene-1,3-diol, was successfully isolated. nih.gov This stable diol is the precursor to the final ring-expanded tropolone products. nih.gov The proposed mechanisms for both ring expansion and contraction suggest the initial formation of a common methylenylidene intermediate, from which the reaction can diverge into different pathways. nih.gov In the case of the o-quinone ring contraction with 2,3,3-trimethylindoline, density functional theory (DFT) calculations have been used to investigate the mechanism, identifying a high-energy cyclopentadiene derivative as the first key intermediate in the contraction pathway. acs.org Furthermore, electron paramagnetic resonance (EPR) spectroscopy has been employed to study the reaction mixture, providing evidence for the radical species involved in the transformation. acs.org

Investigation of Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-electron system. wikipedia.org This class of reactions is crucial in organic synthesis for forming carbon-carbon bonds and inducing complex structural changes in a single, often stereospecific, step. wikipedia.orgwikipedia.org While specific studies on sigmatropic rearrangements involving this compound are not extensively detailed in the available research, the principles governing these transformations in related systems provide a framework for understanding their potential reactivity.

One of the most relevant types of sigmatropic rearrangements for indoline derivatives are wikipedia.orgwikipedia.org-sigmatropic rearrangements, such as the Claisen and Cope rearrangements. wikipedia.orglibretexts.org The Claisen rearrangement, for instance, involves the rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. wikipedia.org In the context of an indoline system, if the nitrogen atom were part of an adjacent allyl group, it could potentially participate in an aza-Claisen rearrangement.

Another pertinent example is the wikipedia.orgresearchgate.net-sigmatropic rearrangement, which is common for allylic sulfoxides, amine oxides, and selenoxides. wikipedia.org If the nitrogen atom of the this compound were to be oxidized to an amine oxide and possessed an adjacent allylic group, it could undergo a wikipedia.orgresearchgate.net-sigmatropic rearrangement. These rearrangements are known for their high stereoselectivity. wikipedia.org

The stereochemical outcome of sigmatropic rearrangements is dictated by the Woodward-Hoffmann rules, which depend on the number of electrons involved and whether the reaction is thermally or photochemically initiated. stereoelectronics.org For a wikipedia.orgwikipedia.org-sigmatropic rearrangement, which involves 6 electrons (two from the sigma bond and four from the two pi bonds), the reaction proceeds suprafacially in a thermally allowed process, often through a chair-like transition state. libretexts.org

In a hypothetical scenario, a derivative of this compound could be synthesized to contain a structural motif capable of undergoing a sigmatropic rearrangement. For example, attachment of a vinyl ether group to the nitrogen atom could pave the way for a Claisen-type rearrangement, leading to a new carbon-carbon bond at the C7a position of the indoline ring. The methyl groups at the 2, 3, and 7 positions would be expected to influence the stability of the transition state and the stereochemical outcome of the reaction.

Proton Transfer Processes in Ground and Excited States

Proton transfer is a fundamental chemical process that can be significantly influenced by the electronic state of a molecule. While direct experimental data on the proton transfer processes of this compound is limited, studies on structurally similar molecules, such as 7-azaindole (B17877) and various coumarin (B35378) derivatives, offer valuable insights into the potential behavior of this compound. core.ac.ukmdpi.commdpi.com

In the ground state, the basicity of the nitrogen atom in the indoline ring would be a key factor in any intermolecular proton transfer event. The presence of electron-donating methyl groups at the 2, 3, and 7 positions would likely increase the electron density on the nitrogen atom, enhancing its proton affinity.

Upon electronic excitation to the excited state, significant changes in the electronic distribution of the molecule can occur, leading to altered acidity and basicity of functional groups. This phenomenon is known as excited-state intramolecular proton transfer (ESIPT). mdpi.com For ESIPT to occur, a molecule typically possesses both a proton-donating and a proton-accepting group in close proximity. mdpi.com While this compound itself does not have an intramolecular proton donor-acceptor pair, its derivatives could be designed to exhibit this behavior. For instance, the introduction of a hydroxyl group at a suitable position on the aromatic ring could create a system capable of ESIPT.

In such a derivatized system, upon UV irradiation, the acidity of the hydroxyl group and the basicity of the indoline nitrogen could be enhanced, facilitating the transfer of a proton. mdpi.com This process often leads to the formation of a transient tautomeric species with distinct photophysical properties, such as a large Stokes shift in its fluorescence spectrum.

Studies on 7-azaindole have shown that proton transfer can be mediated by solvent molecules, particularly in protic solvents like water. core.ac.uk A similar solvent-assisted proton transfer mechanism could be envisaged for this compound in protic media. The solvent molecules can form a "proton wire" or bridge between a proton donor and the indoline nitrogen, facilitating the transfer process. semanticscholar.org

The table below summarizes the key aspects of proton transfer processes relevant to indoline systems.

| Process Type | State | Key Features | Potential in this compound System |

| Intermolecular Proton Transfer | Ground State | Governed by the pKa of the indoline nitrogen. | The nitrogen is expected to be basic due to the electron-donating methyl groups. |

| Excited-State Intramolecular Proton Transfer (ESIPT) | Excited State | Requires both a proton donor and acceptor within the molecule. | Could be engineered in derivatives with appropriate functional groups (e.g., a hydroxyl group). |

| Solvent-Assisted Proton Transfer | Ground and Excited States | Mediated by protic solvent molecules forming hydrogen-bonded bridges. | Plausible in protic solvents, facilitating proton exchange with the solvent or other solutes. |

Radical Formation in Reaction Pathways

Radical reactions involve species with unpaired electrons and are a cornerstone of many synthetic transformations. libretexts.org The indoline scaffold can participate in radical reactions through various mechanisms, and the substitution pattern of this compound would influence the stability and reactivity of any radical intermediates formed.

One common pathway for radical formation is through single-electron transfer (SET) processes. libretexts.org The nitrogen atom of the indoline ring, being a heteroatom with a lone pair of electrons, can be susceptible to oxidation to form a radical cation. The presence of three electron-donating methyl groups in this compound would be expected to lower the oxidation potential of the molecule, making it more amenable to SET oxidation compared to unsubstituted indoline.

Another avenue for radical generation is through the homolytic cleavage of a bond. For instance, if a suitable leaving group is attached to the nitrogen atom or the aromatic ring, its homolytic cleavage could generate a nitrogen-centered or an aryl radical, respectively.

The stability of any radical formed on the this compound framework would be a critical factor in its subsequent reactions. A radical at the benzylic C2 position would be stabilized by resonance with the aromatic ring. The methyl groups at C2 and C3 would also contribute to the stability of an adjacent radical through hyperconjugation.

In the context of synthetic applications, radical cyclization reactions are particularly powerful for the construction of complex molecular architectures. usp.br For example, if a radical were to be generated on a side chain attached to the indoline nitrogen or the aromatic ring, it could undergo an intramolecular addition to a double or triple bond within the same molecule, leading to the formation of a new ring.

The table below outlines potential pathways for radical formation in the context of a this compound system.

| Radical Formation Pathway | Description | Relevance to this compound |

| Single-Electron Transfer (SET) | Oxidation of the nitrogen atom to form a radical cation. | The electron-rich nature of the molecule suggests this would be a favorable process. |

| Homolytic Cleavage | Breaking of a weak bond to generate two radical species. | Possible with suitably derivatized indoline precursors. |

| Hydrogen Atom Abstraction | Removal of a hydrogen atom by another radical species. | The benzylic hydrogens at C2 could be susceptible to abstraction. |

Structural Characterization and Advanced Analytical Techniques

Spectroscopic Characterization

Infrared (IR) Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectrum of absorption bands.

For 2,3,7-trimethylindoline, an IR spectrum would be expected to show characteristic absorption bands corresponding to its specific structural features. Key vibrational modes would include:

N-H Stretch: A characteristic band for the secondary amine in the indoline (B122111) ring, typically appearing in the region of 3300-3500 cm⁻¹. The exact position can be influenced by hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations from the benzene (B151609) ring would appear above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl groups and the saturated portion of the pyrroline (B1223166) ring would be observed just below 3000 cm⁻¹.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the amine is expected in the 1020-1250 cm⁻¹ region.

Aromatic C=C Bends: Vibrations from the benzene ring would produce characteristic peaks in the "fingerprint region" (below 1500 cm⁻¹), which can help confirm the substitution pattern.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure, particularly its system of conjugated π-electrons. utoronto.ca

The UV-Vis spectrum of this compound is primarily determined by the chromophore of the substituted benzene ring fused to the non-aromatic pyrroline ring. Indoline itself typically exhibits absorption maxima around 240 nm and 290 nm. The presence of three methyl groups on the indoline structure would be expected to cause a slight bathochromic shift (a shift to longer wavelengths) due to their electron-donating inductive effects.

Detailed experimental UV-Vis spectra specifically for this compound are not prominently featured in scientific literature. However, studies on various indole (B1671886) analogues confirm that the electronic absorption properties are highly dependent on the substitution pattern and the extent of conjugation. umaine.eduopenaccesspub.org

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. When a molecule absorbs a photon and is excited to a higher electronic state, it can return to the ground state by emitting a photon, a process known as fluorescence. The resulting emission spectrum is typically red-shifted compared to the absorption spectrum, and this difference is known as the Stokes shift.

The fluorescence properties of indoline derivatives are linked to their electronic structure. While many indole-containing compounds are known to be fluorescent, the fluorescence of the saturated indoline core is generally weaker. The fluorescence quantum yield and emission wavelength for this compound would depend on factors such as the solvent environment and the specific electronic transitions of the molecule. Research on related compounds, such as N2-Indolyl-1,2,3-triazoles, demonstrates that modifications to the indole structure can produce blue-emissive fluorophores with Stokes shifts ranging from 89 to 143 nm. nih.gov Specific experimental fluorescence data for this compound is not currently available.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. This information is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization.

While specific mass spectrometry data for this compound is limited, data for its aromatic analogue, 2,3,7-trimethylindole, is available and provides insight into the fragmentation of the core structure. massbank.eu The molecular ion peak [M]⁺ would correspond to the exact mass of the molecule. The fragmentation pattern is a unique fingerprint that arises from the cleavage of the weakest bonds in the ion. For 2,3,7-trimethylindole, the molecular ion peak is observed at an m/z of 159. The base peak, representing the most abundant fragment, is observed at m/z 144, which corresponds to the loss of a methyl group ([M-15]⁺). massbank.eu

Table 1: Key Mass Spectrometry Fragmentation Data for 2,3,7-trimethylindole massbank.eu

| m/z Value | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 159 | 75 | [C₁₁H₁₃N]⁺ (Molecular Ion) |

| 144 | 100 | [C₁₀H₁₀N]⁺ ([M-CH₃]⁺) |

| 115 | 10 | [C₉H₇]⁺ |

| 89 | 6 | [C₇H₅]⁺ |

| 77 | 7 | [C₆H₅]⁺ |

| 63 | 6 | [C₅H₃]⁺ |

This interactive table summarizes the primary peaks in the mass spectrum of 2,3,7-trimethylindole, which serves as a close structural analogue to this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize molecules or materials with unpaired electrons, known as paramagnetic species or free radicals. pageplace.de EPR spectroscopy provides information about the structure and environment of the radical center.

The this compound molecule, in its stable ground state, is a diamagnetic species with no unpaired electrons. Therefore, it would not produce an EPR signal. However, EPR spectroscopy would become a crucial analytical tool if this compound were to be oxidized or otherwise chemically altered to form a radical cation or another paramagnetic derivative. In such a case, the EPR spectrum would provide valuable data on the distribution of the unpaired electron's spin density across the molecule, which is influenced by the methyl group substituents on the indoline ring. Studies on other indoline derivatives have used EPR to characterize radical intermediates formed during chemical reactions. researchgate.net

Microscopic and Scattering Techniques for Assemblies

Transmission Electron Microscopy (TEM) for Morphology

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that uses a beam of electrons transmitted through an ultra-thin specimen to form an image. TEM is capable of imaging at significantly higher resolutions than light microscopes, allowing for the visualization of nanoscale structures.

In the context of this compound, TEM would not be used to visualize individual molecules, as they are too small for direct imaging. Instead, TEM is employed to study the morphology, size, and arrangement of larger structures or assemblies formed by the molecules. For example, if this compound were used as a building block in the synthesis of polymers, nanoparticles, or self-assembled monolayers, TEM would be an indispensable tool for characterizing the resulting materials. It could reveal details about particle shape, size distribution, and the presence of any crystalline or amorphous domains. While there are no specific TEM studies available for assemblies of this compound, the technique is widely applied to investigate the nanoscale morphology of materials derived from similar heterocyclic compounds.

Theoretical and Computational Chemistry Studies

Molecular Orbital and Electronic Transition Analysis

A comprehensive search of available scientific literature and chemical databases did not yield specific theoretical or computational chemistry studies focusing on the molecular orbital and electronic transition analysis of 2,3,7-trimethylindoline.

While computational methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are standard for analyzing the electronic properties of organic molecules, including related indole (B1671886) structures, no published research containing data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), energy gaps, or electronic transition properties for this compound could be located.

Such analyses for other indole derivatives have been used to understand their chemical reactivity, stability, and spectroscopic properties. However, without specific calculations performed on the this compound isomer, a detailed and accurate discussion for this specific compound is not possible at this time.

Derivatives and Analogues of Trimethylindoline

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives of the trimethylindoline scaffold often begins with the commercially available 2,3,3-trimethylindolenine (B142774). This starting material serves as a versatile platform for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

One common synthetic route involves the electrophilic substitution on the electron-rich aromatic ring of the indolenine core. For instance, the nitration of 2,3,3-trimethylindolenine using a mixture of concentrated sulfuric and nitric acids leads to the formation of 5-nitro-2,3,3-trimethylindolenine. chemspider.com This reaction proceeds via the generation of the nitronium ion (NO₂⁺), which then attacks the indole (B1671886) ring, predominantly at the 5-position. The resulting nitro derivative can be isolated as a solid and characterized by spectroscopic methods.

Another significant class of derivatives is azo dyes based on the 2,3,3-trimethylindolenine structure. lpnu.ua These are typically synthesized through a diazotization-coupling reaction sequence. The synthesis starts with the reduction of a nitro-substituted trimethylindolenine to the corresponding amine, such as 2,3,3-trimethyl-3H-indolenine-5-amine. This amine is then diazotized using sodium nitrite (B80452) in an acidic medium to form a diazonium salt. The subsequent coupling of this diazonium salt with a suitable coupling agent, which can be another molecule of 2,3,3-trimethylindolenine or other aromatic compounds like N,N-diethylaniline, yields the corresponding azo dye. lpnu.ua

The characterization of these newly synthesized derivatives is crucial to confirm their structure and purity. A combination of analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular framework, including the number and connectivity of protons and carbons. For example, in the ¹H NMR spectrum of 5-nitro-2,3,3-trimethylindolenine, characteristic signals for the aromatic protons and the methyl groups can be observed at specific chemical shifts. chemspider.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For instance, the nitrated derivative would show strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group. chemspider.com

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural elucidation.

The table below summarizes the characterization data for a representative derivative.

| Compound Name | Molecular Formula | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) |

| 5-nitro-2,3,3-trimethylindolenine | C₁₁H₁₂N₂O₂ | 8.25 (dd), 8.16 (d), 7.61 (d), 2.36 (s), 1.37 (s) | 194.24, 158.95, 146.69, 145.61, 124.56, 120.05, 117.19, 54.51, 22.74, 16.02 | 1565, 1515 (NO₂) |

Data obtained for 5-nitro-2,3,3-trimethylindolenine. chemspider.com

Structural Modification and Tunable Properties

The properties of trimethylindoline derivatives can be finely tuned through structural modifications. By strategically introducing different functional groups or extending the conjugation of the system, it is possible to alter their electronic and optical properties for specific applications.

A prime example of this is in the field of cyanine (B1664457) dyes. 2,3,3-Trimethylindolenine is a key building block in the synthesis of these dyes, which are widely used as fluorescent labels in biological imaging. chemicalbook.com The core structure of these dyes consists of two nitrogen-containing heterocyclic moieties, often derived from trimethylindolenine, connected by a polymethine chain. The length and nature of this chain, as well as the substituents on the heterocyclic rings, have a profound impact on the absorption and emission wavelengths of the dye. By extending the polymethine chain, the absorption and emission maxima can be shifted to longer wavelengths, into the near-infrared (NIR) region, which is advantageous for in vivo imaging due to reduced background fluorescence and deeper tissue penetration.

Furthermore, the introduction of specific functional groups can impart sensing capabilities to these molecules. For instance, squarylium-based sensors incorporating the 2,3,3-trimethylindolenine moiety have been developed for the chromogenic detection of anions. sigmaaldrich.comsigmaaldrich.com The interaction of the sensor molecule with an anion can induce a change in its electronic structure, leading to a visible color change.

The quaternization of the nitrogen atom in the indolenine ring is another common modification that leads to the formation of indolium salts. These salts are important intermediates for the synthesis of various functional dyes. The quaternization is typically achieved by reacting the trimethylindolenine with an alkylating agent.

Comparative Analysis of Reactivity and Electronic Features

The reactivity and electronic features of trimethylindoline derivatives are intrinsically linked to their molecular structure. The indoline (B122111) core, with its fused benzene (B151609) and pyrroline (B1223166) rings, possesses a rich electronic landscape that can be modulated by the number and position of methyl groups and other substituents.

The presence of methyl groups, which are electron-donating, increases the electron density of the aromatic system, making it more susceptible to electrophilic attack. This enhanced reactivity is a key factor in the synthesis of various derivatives, as discussed in the previous sections.

Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of these molecules. For instance, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can help to predict the electronic transitions and the reactivity of the molecule. A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excitable and potentially more reactive.

A comparative analysis of different derivatives would reveal how the nature and position of substituents influence these electronic properties. For example, the introduction of a strong electron-withdrawing group like a nitro group at the 5-position of the 2,3,3-trimethylindolenine ring would be expected to lower the energies of both the HOMO and LUMO, and to alter the charge distribution within the molecule, thereby affecting its reactivity towards both electrophiles and nucleophiles.

While a detailed comparative analysis of the 2,3,7-trimethylindoline isomer is hampered by the lack of specific data, the principles derived from the study of its isomers provide a solid foundation for predicting its chemical behavior. It is anticipated that the 7-methyl group would also exert an electron-donating effect, influencing the reactivity of the benzene ring, though its steric and electronic influence would differ from that of substituents at other positions.

Applications in Advanced Chemical Technologies and Materials Science

Precursors for Dye Synthesis

Cyanine (B1664457) Dyes

No information available for 2,3,7-Trimethylindoline.

Polymethine Dyes

No information available for this compound.

Components for Chemical Sensing Technologies

Squarylium-Based Chromogenic Anion Sensors

No information available for this compound.

Fluorescent Probes

No information available for this compound.

Turn-On Fluorescent Detection Systems

No information available for this compound.

Building Blocks for Photochromic Systems

Indoline (B122111) scaffolds are fundamental to the synthesis of photochromic compounds, which can reversibly change their chemical structure and color upon exposure to light.

Spiropyrans and Merocyanine (B1260669) Forms

Spiropyrans are a prominent class of photochromic molecules. nih.govrsc.org The core structure consists of an indoline moiety linked to a chromene moiety through a spiro carbon atom. While specific examples detailing the use of this compound are scarce, the general mechanism is well-established with other indoline derivatives like 1,3,3-trimethyl-2-methyleneindoline. aip.org

Upon irradiation with UV light, the C-O bond in the pyran ring of the colorless spiropyran form cleaves, leading to a planar, conjugated, and colored zwitterionic isomer known as the merocyanine form. nih.govaip.org This process is reversible, with the merocyanine form reverting to the spiropyran form upon exposure to visible light or heat. The substitution pattern on the indoline ring, including the placement of methyl groups, can influence the stability and spectral properties of both the spiropyran and merocyanine forms. researchgate.net

| Form | Key Characteristics | Trigger for Conversion |

| Spiropyran | Colorless or pale yellow, non-planar, poor conjugation. | UV light |

| Merocyanine | Deeply colored (e.g., blue, purple), planar, highly conjugated. | Visible light or thermal relaxation |

Design of Molecular Switches

The reversible transformation between the spiropyran and merocyanine forms makes these molecules excellent candidates for molecular switches. wikipedia.org A molecular switch is a molecule that can be reversibly shifted between two or more stable states in response to an external stimulus. wikipedia.org In the case of spiropyrans derived from indoline precursors, light is the primary stimulus. researchgate.net

The two distinct states, spiropyran and merocyanine, possess different optical, electronic, and structural properties. This allows them to function as "on" and "off" states in various applications, from data storage to responsive materials. The specific design of the indoline precursor, such as this compound, would be expected to fine-tune the switching properties, including the fatigue resistance and the lifetime of the different states.

Synthesis of Near-Infrared (NIR) Fluorophores

Indolenine derivatives are critical intermediates in the synthesis of near-infrared (NIR) fluorophores, particularly cyanine and squaraine dyes. bohrium.comguidechem.com These dyes have applications in biomedical imaging due to the low autofluorescence and deep tissue penetration of NIR light.

While direct synthesis routes starting from this compound are not prominently documented, the general approach involves the condensation of an indoleninium salt with a suitable linking agent. For instance, squaraine dyes are typically synthesized by reacting two equivalents of an indolenine derivative with squaric acid. bohrium.comsemanticscholar.org Microwave-assisted synthesis has been shown to significantly improve the yields and reduce reaction times for the preparation of these dyes. bohrium.comacs.org The substitution on the indoline ring is a key factor in tuning the absorption and emission wavelengths of the resulting NIR fluorophore.

Formation of Supramolecular Assemblies

The unique structures of indoline-derived molecules can be exploited in the formation of complex supramolecular assemblies. These are large, ordered structures formed through non-covalent interactions such as hydrogen bonding, and π-π stacking. For instance, spiropyran derivatives can self-assemble into nano- and micro-scale structures, and the photo-isomerization to the merocyanine form can be used to control the assembly and disassembly processes.

Preparation of Pharmaceutical Intermediates

Indoline and its derivatives are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds and pharmaceuticals. chemenu.com As such, this compound can serve as a valuable intermediate in the synthesis of more complex drug molecules. molkem.comshreemlifesciences.comjindun-medical.comchemicalbook.com The specific substitution pattern of this isomer could offer unique advantages in terms of biological activity or synthetic accessibility for certain target molecules.

Development of Hybrid Ligand Systems

There is growing interest in the development of hybrid ligands for coordination chemistry and catalysis. These ligands contain multiple, distinct donor moieties. Research has been conducted on creating novel hybrid ligands by incorporating an indolenine scaffold. goettingen-research-online.de For example, a hybrid NacNac-akin ligand has been synthesized from 2,3,3-trimethylindolenine (B142774). goettingen-research-online.de This ligand was then used to form complexes with various alkali and main group metals. The use of the this compound isomer in similar synthetic strategies could lead to new ligand systems with unique steric and electronic properties, potentially enabling novel catalytic activities. nih.gov

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Strategies

The synthesis of substituted indolines is a mature field, yet the quest for more efficient, greener, and diverse methodologies continues. For 2,3,7-trimethylindoline, future synthetic strategies are likely to move beyond classical methods to embrace modern catalytic systems and novel reaction pathways.

One promising avenue is the use of photocatalyzed reactions to construct the indoline (B122111) core. These methods often operate under mild, metal-free conditions, offering a sustainable alternative to traditional approaches. acs.orgnih.gov For instance, a photocatalyzed remote alkyl radical generation and cyclization could be adapted to synthesize this compound and its derivatives with high regiocontrol and chemocontrol. acs.org Another area of exploration is the use of benzyne-mediated cyclization–functionalization sequences. acs.org This approach allows for the introduction of various substituents onto the indoline ring in a regiospecific manner. acs.org

Solid-phase synthesis presents another frontier, enabling the rapid generation of libraries of indoline derivatives for high-throughput screening. nih.gov By anchoring a suitable precursor to a polymer support, various modifications can be performed, followed by cleavage to release the final this compound analogues. nih.gov

| Synthetic Strategy | Potential Advantages for this compound | Key Features |

| Photocatalyzed Decarboxylative Radical Arylation | Green, metal-free synthesis of diverse derivatives. | Utilizes light to generate radicals for cyclization. acs.orgnih.gov |

| Benzyne-Mediated Cyclization | Regiospecific functionalization of the aromatic ring. | Involves the generation and trapping of a benzyne (B1209423) intermediate. acs.org |

| Solid-Phase Synthesis | Rapid generation of compound libraries. | Employs a polymer support for sequential reactions. nih.gov |

| Transition-Metal Catalysis | High efficiency and selectivity in bond formation. | Utilizes catalysts like palladium or nickel for cross-coupling reactions. acs.org |

Deepening Mechanistic Understanding of Complex Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For reactions involving this compound, future research will likely focus on elucidating the intricate pathways of complex transformations, such as pericyclic reactions and transition-metal-catalyzed processes. youtube.com

For instance, in analogues of the Fischer indole (B1671886) synthesis, which can be adapted for indoline synthesis, the nih.govnih.gov-sigmatropic rearrangement is a key step. youtube.comnih.gov Detailed computational and experimental studies on the transition states and intermediates involved in such rearrangements for this compound could lead to improved control over reaction outcomes.

The mechanism of tandem reactions, where multiple bonds are formed in a single operation, is another area ripe for investigation. acs.org Understanding the cascade of events in reactions like dipolar cycloadditions followed by ring-opening could enable the synthesis of complex polycyclic systems incorporating the this compound core. acs.org

Development of New Derivatives with Tunable Properties

The development of new derivatives of this compound with tailored electronic and steric properties is a key area for future research. By strategically introducing different functional groups at various positions on the indoline ring, its chemical and physical properties can be fine-tuned for specific applications.

Functionalization of the nitrogen atom is a common strategy to modify the properties of indolines. organic-chemistry.org Alkylation, acylation, and sulfonylation can alter the electron density of the ring system and introduce new reactive handles. The development of selective C-H functionalization methods would be particularly valuable, allowing for the direct introduction of substituents at specific positions on the aromatic or heterocyclic ring without the need for pre-functionalized starting materials. acs.org

The synthesis of N-substituted indoles from indoline precursors is also an area of interest. researchgate.net This can be achieved through various methods, including ring-closing metathesis of N-terminal alkenes. researchgate.net

| Position of Substitution | Potential Functional Groups | Anticipated Effect on Properties |

| N1 (Nitrogen) | Alkyl, Aryl, Acyl, Sulfonyl | Modulation of electronic properties, introduction of new reactive sites. organic-chemistry.org |

| C4, C5, C6 (Aromatic Ring) | Halogens, Nitro, Cyano, Alkoxy | Tuning of electronic effects (electron-donating/withdrawing). |

| C2, C3 (Heterocyclic Ring) | Further alkyl or aryl groups | Altering steric hindrance and conformational preferences. |

Advancements in Photoresponsive and Sensing Materials

Indoline and its derivatives are promising building blocks for the creation of advanced materials, including those with photoresponsive and sensing capabilities. ontosight.ai The unique electronic structure of the indoline core can be harnessed to design molecules that undergo specific changes upon interaction with light or specific analytes.

Future research in this area could involve incorporating the this compound moiety into larger molecular architectures, such as photo-responsive polymers or supramolecular assemblies. nih.govrsc.org These materials could find applications in areas like optical data storage, smart windows, and light-controlled drug delivery. The development of fluorescent materials based on [2+2] photocycloaddition reactions is a particularly active area of research. rsc.org

In the realm of chemical sensing, this compound derivatives could be designed to act as selective chemosensors for metal ions or other small molecules. researchgate.net By attaching a suitable receptor and a signaling unit to the indoline scaffold, a detectable change in fluorescence or color could be triggered upon binding to the target analyte. researchgate.net

Computational Design and Prediction of Trimethylindoline Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern chemical research. mdpi.com For this compound, computational methods can be employed to predict its reactivity, design novel reactions, and understand the mechanisms of complex transformations.

DFT calculations can be used to model the transition states of potential reactions, providing insights into reaction barriers and predicting the most likely products. researchgate.netmdpi.com This can significantly accelerate the discovery of new synthetic methods by allowing researchers to screen potential reactions in silico before attempting them in the laboratory.

Furthermore, computational tools can be used to predict the electronic and photophysical properties of new this compound derivatives. mdpi.com This can guide the design of new molecules with specific properties for applications in materials science and medicinal chemistry. For example, the binding affinity of designed indoline derivatives to biological targets can be predicted through molecular docking studies. mdpi.com

Q & A

Q. What are the established synthetic routes for 2,3,7-Trimethylindoline, and how can purity be optimized?

Synthesis typically involves alkylation or condensation reactions starting from indoline derivatives. For example, methyl groups can be introduced via Friedel-Crafts alkylation or nucleophilic substitution, depending on the starting material’s reactivity. Purification is critical and often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming structural integrity and purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm methyl group positions and aromatic proton environments.

- FT-IR : For identifying N-H stretches (if present) and aromatic C-H vibrations.

- HRMS : To verify molecular weight and isotopic patterns.

Cross-referencing data with computational simulations (e.g., DFT for NMR chemical shifts) can resolve ambiguities .

Q. How should researchers handle discrepancies in reported physical properties (e.g., melting points) across studies?

Contradictions may arise from polymorphic forms or impurities. Replicate synthesis under controlled conditions (e.g., inert atmosphere, standardized solvents) and use differential scanning calorimetry (DSC) to characterize thermal behavior. Compare results with peer-reviewed datasets from authoritative sources like NIST Chemistry WebBook .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity). For example:

Q. What mechanistic insights exist for the alkylation of indoline derivatives to form this compound?

Mechanistic studies often employ isotopic labeling (e.g., deuterated methyl groups) and kinetic isotope effects (KIE) to track methyl group migration. Computational modeling (e.g., DFT for transition-state analysis) can elucidate regioselectivity. Recent work on analogous trimethylindolenines suggests steric and electronic factors dominate positional specificity .

Q. How can researchers resolve conflicting spectral data (e.g., unexpected NOE correlations in NMR)?

Unexpected Nuclear Overhauser Effect (NOE) signals may indicate conformational flexibility or impurities. Strategies include:

Q. What are the emerging applications of this compound in materials science or catalysis?

Preliminary studies on related trimethylated heterocycles suggest potential as:

- Ligands in catalysis : For transition-metal complexes in cross-coupling reactions.

- Organic semiconductors : Due to π-conjugated systems and electron-donating methyl groups.

Collaborate with computational chemists to predict electronic properties (e.g., HOMO-LUMO gaps) and validate via cyclic voltammetry .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Use multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., Hammett constants, steric parameters) with biological or catalytic activity. Open-source tools like RDKit or MOE can automate descriptor calculation .

Q. How should researchers design control experiments to validate the environmental stability of this compound?

Q. What protocols ensure reproducibility in synthetic procedures for this compound?

- Detailed documentation : Include exact stoichiometry, solvent batch numbers, and equipment calibration data.

- Open-data practices : Share raw spectral files (e.g., JCAMP-DX for NMR) in supplementary materials.

- Collaborative validation : Partner with independent labs to replicate key findings .

Future Directions and Knowledge Gaps

Q. What unexplored synthetic modifications could enhance the utility of this compound?

Explore late-stage functionalization (e.g., C-H activation) to introduce halogens or bioorthogonal handles (e.g., azides). Pilot studies on analogous indoles demonstrate feasibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.